2-Bromo-4-chlorobenzhydrazide

描述

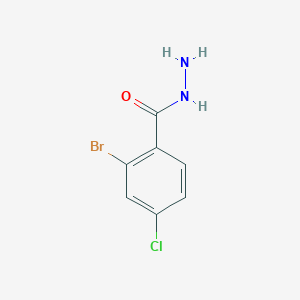

2-Bromo-4-chlorobenzhydrazide is a halogenated benzohydrazide derivative characterized by a benzene ring substituted with bromine at position 2 and chlorine at position 4, linked to a hydrazide functional group (-CONHNH₂). These compounds are typically utilized as intermediates in organic synthesis, particularly for constructing heterocyclic frameworks or metal coordination complexes, owing to their reactive hydrazide moiety .

属性

IUPAC Name |

2-bromo-4-chlorobenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClN2O/c8-6-3-4(9)1-2-5(6)7(12)11-10/h1-3H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHFCZDTCHVFRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chlorobenzhydrazide typically involves the reaction of 2-bromo-4-chlorobenzoic acid with hydrazine. The process can be carried out under an inert atmosphere, such as argon, to prevent unwanted side reactions. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as 1,1’-carbonyldiimidazole and 4-dimethylaminopyridine. The mixture is stirred at elevated temperatures, around 70°C, for several hours to ensure complete reaction .

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to ensure scalability and environmental compliance. The industrial methods aim to achieve high purity and yield while minimizing waste and energy consumption .

化学反应分析

Types of Reactions

2-Bromo-4-chlorobenzhydrazide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzhydrazides, while coupling reactions can produce complex organic molecules with extended carbon chains .

科学研究应用

2-Bromo-4-chlorobenzhydrazide has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs.

Material Science: It is utilized in the preparation of materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of 2-Bromo-4-chlorobenzhydrazide involves its interaction with specific molecular targets. The bromine and chlorine atoms on the benzene ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways, making the compound useful in medicinal chemistry for drug development .

相似化合物的比较

Structural Analogues and Substitution Patterns

The biological and chemical properties of benzohydrazides are highly influenced by halogen substitution patterns. Key comparisons include:

Key Observations :

- Substituent Effects: Bromine and chlorine at positions 2 and 4 (as in the target compound) enhance electrophilic reactivity compared to monosubstituted analogues like 2-(4-Bromophenyl)acetohydrazide. This positioning may also influence steric hindrance in coordination chemistry .

- Functional Groups : The hydrazide group (-CONHNH₂) enables condensation reactions with carbonyl compounds, forming Schiff bases or thiosemicarbazones, which are pivotal in medicinal chemistry .

Physical and Chemical Properties

- For example, 2-(2-Bromo-4-chlorophenoxy)acetohydrazide is slightly soluble in chloroform and methanol , while 4-Bromo-2-hydrazinylbenzoic acid hydrochloride may require polar solvents due to its ionic hydrochloride salt form .

- Stability : Bromine and chlorine substituents increase molecular stability against oxidation but may render sensitivity to UV light or moisture, necessitating storage in inert atmospheres .

生物活性

2-Bromo-4-chlorobenzhydrazide is a compound characterized by its unique chemical structure, which includes a bromine atom and a chlorine atom attached to a benzhydrazide moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

- Molecular Formula : C7H6BrClN2O

- Molecular Weight : 249.49 g/mol

- CAS Number : 1023334-50-0

The synthesis of this compound typically involves the reaction of 2-bromo-4-chlorobenzoic acid with hydrazine derivatives under specific conditions, often utilizing solvents like tetrahydrofuran (THF) and catalysts such as DMAP (4-Dimethylaminopyridine) .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against resistant strains of bacteria. The compound exhibits a broad spectrum of activity, which is crucial in the context of rising antibiotic resistance.

In Vitro Studies

Research indicates that this compound demonstrates significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) comparable to or better than those of established antibiotics .

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| MRSA | 15.62 | Strong |

| Escherichia coli | 31.25 | Moderate |

| Pseudomonas aeruginosa | 62.50 | Moderate |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can inhibit the growth of various cancer cell lines, including those associated with lung, liver, and renal cancers.

Case Studies

-

Lung Cancer (A549 Cell Line) :

- IC50 Value : Approximately 25 µM

- Mechanism: Induction of apoptosis through caspase activation.

-

Hepatocellular Carcinoma (HepG2 Cell Line) :

- IC50 Value : Approximately 30 µM

- Mechanism: Inhibition of cell proliferation via cell cycle arrest.

-

Renal Adenocarcinoma (769-P Cell Line) :

- IC50 Value : Approximately 20 µM

- Mechanism: Apoptosis induction and downregulation of anti-apoptotic proteins.

Safety and Toxicity

Toxicity assessments have indicated that this compound exhibits low toxicity towards normal cell lines, suggesting a favorable therapeutic index for potential clinical applications . The Fish Embryo Acute Toxicity (FET) test has been utilized to evaluate its safety profile in vivo, yielding promising results that support further development as a therapeutic agent .

常见问题

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-Bromo-4-chlorobenzhydrazide, and how is reaction success validated?

- Methodology : The compound is typically synthesized via condensation reactions between bromo-chloro-substituted benzoyl chlorides and hydrazine derivatives. For example, hydrazide formation can be achieved by reacting 4-chlorobenzhydrazide with 2-bromo-substituted acyl chlorides under anhydrous conditions .

- Validation : Monitor reaction progress using thin-layer chromatography (TLC). Confirm purity via HPLC (>95%) and structural identity using -NMR (e.g., hydrazide NH peaks at δ 9.5–10.5 ppm) and -NMR (carbonyl C=O at ~165–170 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : -NMR identifies protons adjacent to bromine/chlorine (deshielded signals due to electronegativity). -NMR confirms carbonyl (C=O) and aromatic carbons .

- IR Spectroscopy : Stretching frequencies for N-H (~3300 cm) and C=O (~1650 cm) validate functional groups .

- Mass Spectrometry : Molecular ion peak ([M+H]) at m/z 263.46 (CHBrClNO) confirms molecular weight .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound derivatives?

- Methodology : Grow crystals via slow evaporation in ethanol/water. Use SHELXL or SHELXT for structure refinement . Key parameters include:

- Space Group : Often monoclinic (e.g., P2/c) due to substituent steric effects.

- Thermal Parameters (B-factors) : Assess disorder in bromine/chlorine positions .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Strategy : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to map electrostatic potential surfaces.

- Key Insights :

- Bromine at the ortho position increases electrophilicity at the carbonyl carbon.

- Chlorine’s inductive effect stabilizes transition states in SNAr reactions .

Q. How to address contradictory spectral data when synthesizing novel derivatives (e.g., Schiff bases)?

- Troubleshooting :

- Contradictory -NMR Peaks : Check for tautomerism (e.g., keto-enol forms in hydrazones) using variable-temperature NMR.

- Unexpected Mass Spec Fragments : Analyze isotopic patterns (e.g., / doublets) to distinguish degradation products .

Q. What are the environmental and safety considerations for handling this compound?

- Protocols :

- Storage : Keep under inert gas (N/Ar) at 2–8°C to prevent hydrolysis.

- Waste Disposal : Segregate halogenated waste and use licensed incineration (≥1200°C) to avoid dioxin formation .

Application-Driven Questions

Q. How can this compound serve as a precursor in kinase inhibitor design?

- Mechanistic Insight : The hydrazide moiety can chelate metal ions in enzyme active sites, while bromine and chlorine enhance lipophilicity for membrane penetration.

- Example : Analogous bromo-chloro derivatives (e.g., 2-Bromo-N-(4-chlorophenyl)butanamide) showed IC values <10 µM against tyrosine kinases .

Q. What challenges arise in synthesizing air-sensitive derivatives (e.g., organometallic complexes) of this compound?

- Mitigation Strategies :

- Use Schlenk lines for anhydrous/anoxic reactions.

- Optimize ligands (e.g., PPh) to stabilize intermediates during palladium-catalyzed cross-coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。